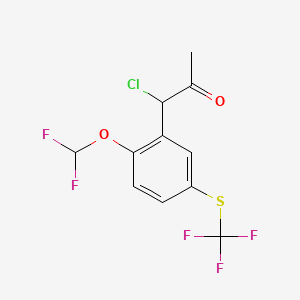
1,3-Dimethoxy-2-ethyl-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxy-2-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2. It is a derivative of benzene, featuring methoxy, ethyl, and iodine substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-ethyl-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-dimethoxy-2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
1,3-Dimethoxy-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Quinones and other oxidized derivatives.
Coupling: Biaryl compounds and other complex aromatic structures.
科学研究应用
1,3-Dimethoxy-2-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,3-Dimethoxy-2-ethyl-5-iodobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups influence its electronic properties, making it reactive towards electrophiles and nucleophiles. The iodine atom can participate in halogen bonding and other interactions, affecting the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
1,3-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain reactions.
2-Ethyl-5-iodobenzene: Lacks the methoxy groups, affecting its electronic properties and reactivity.
1,3-Dimethoxy-5-iodobenzene: Similar but lacks the ethyl group, influencing its steric and electronic characteristics.
Uniqueness
1,3-Dimethoxy-2-ethyl-5-iodobenzene is unique due to the combination of methoxy, ethyl, and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
分子式 |
C10H13IO2 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC 名称 |
2-ethyl-5-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-8-9(12-2)5-7(11)6-10(8)13-3/h5-6H,4H2,1-3H3 |
InChI 键 |
QIFXZJOLFGZNOZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1OC)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



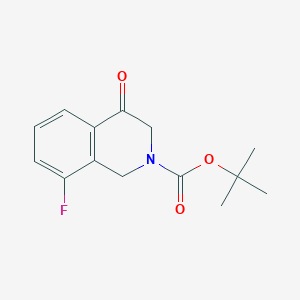
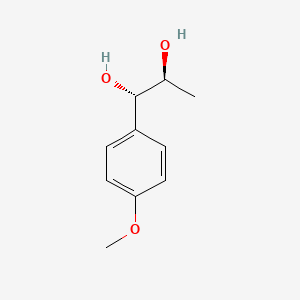
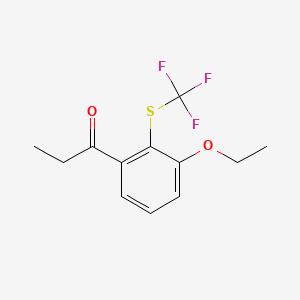

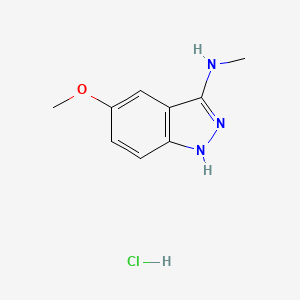
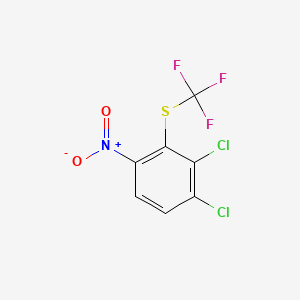
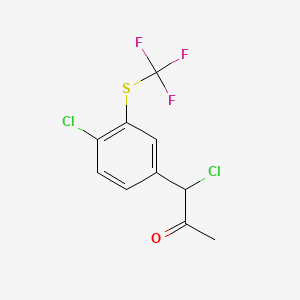
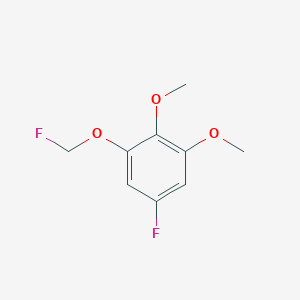
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)
